molecular formula C9H13BrClNO B13053384 (S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hcl

(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hcl

Cat. No.: B13053384
M. Wt: 266.56 g/mol
InChI Key: DECHGDBCEXBSSA-SBSPUUFOSA-N
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Description

(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride is a chiral compound with significant applications in various fields of scientific research. It is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring, along with an ethan-1-ol backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce the bromine atom at the 4-position.

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 2-position.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt form to enhance solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the desired enantiomer in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride: The enantiomer of the compound with similar properties but different biological activity.

  • **2-Amino-2-(4-chloro-3-methylphenyl)ethan-1-OL hydrochloride

Properties

Molecular Formula

C9H13BrClNO

Molecular Weight

266.56 g/mol

IUPAC Name

(2S)-2-amino-2-(4-bromo-3-methylphenyl)ethanol;hydrochloride

InChI

InChI=1S/C9H12BrNO.ClH/c1-6-4-7(9(11)5-12)2-3-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m1./s1

InChI Key

DECHGDBCEXBSSA-SBSPUUFOSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](CO)N)Br.Cl

Canonical SMILES

CC1=C(C=CC(=C1)C(CO)N)Br.Cl

Origin of Product

United States

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